(S)-3-aminobutanamide
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Overview
Description
(S)-3-aminobutanamide is a chiral amide compound with the molecular formula C4H10N2O It is an enantiomer of 3-aminobutanamide, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-aminobutanamide can be synthesized through several methods. One common approach involves the reduction of (S)-3-aminobutyric acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like diethyl ether under controlled temperature conditions to ensure the selective reduction of the carboxylic acid group to an amide.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of (S)-3-aminobutyronitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired conversion. The reaction is typically carried out in a solvent like ethanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-aminobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-3-aminobutyric acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (S)-3-aminobutanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: (S)-3-aminobutyric acid.
Reduction: (S)-3-aminobutanol.
Substitution: Depending on the nucleophile, different substituted amides can be formed.
Scientific Research Applications
(S)-3-aminobutanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-aminobutanamide involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The pathways involved may include amide hydrolysis, where the compound is broken down into its constituent parts, releasing energy and forming new products.
Comparison with Similar Compounds
Similar Compounds
®-3-aminobutanamide: The enantiomer of (S)-3-aminobutanamide with a different three-dimensional arrangement.
3-aminobutyric acid: A related compound with a carboxylic acid group instead of an amide group.
3-aminobutanol: A reduced form of this compound with an alcohol group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in the synthesis of chiral drugs and catalysts.
Properties
Molecular Formula |
C4H10N2O |
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Molecular Weight |
102.14 g/mol |
IUPAC Name |
(3S)-3-aminobutanamide |
InChI |
InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1 |
InChI Key |
OTVXVVYHNZUDSN-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)N)N |
Canonical SMILES |
CC(CC(=O)N)N |
Origin of Product |
United States |
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